4-Bromo-6-chloroquinoline
Overview
Description
4-Bromo-6-chloroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines and their derivatives are of significant interest due to their potential as intermediates in the synthesis of pharmaceuticals, including tyrosine kinase inhibitors, antibacterial agents, and anticancer drugs .
Synthesis Analysis
The synthesis of halogenated quinolines, such as 4-bromo-6-chloroquinoline, often involves multi-step reactions starting from simple precursors like bromoaniline. The Knorr synthesis is a notable method, involving the condensation of β-keto esters with bromoaniline followed by cyclization, as demonstrated in the preparation of related compounds . Additionally, the synthesis of 6-bromoquinoline derivatives has been achieved through the Skraup reaction, starting from 4-bromoaniline, glycerol, and nitrobenzene, with optimization of reaction conditions such as oxidant type, reflux time, and pH . Furthermore, palladium-catalyzed C-C bond formation has been employed to synthesize 4-alkynyl-2-bromoquinolines, showcasing the versatility of halogenated quinolines in organic synthesis10.
Molecular Structure Analysis
The molecular structure of halogenated quinolines is characterized by the presence of a quinoline core with halogen atoms at specific positions, which can significantly influence the compound's reactivity and interaction with biological targets. For instance, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system, with the crystal packing stabilized by various intermolecular interactions . Density functional theory (DFT) has been used to calculate the molecular structures of halogenated quinolines, providing insights into their conformational preferences and electronic properties .
Chemical Reactions Analysis
Halogenated quinolines participate in a variety of chemical reactions, which are essential for their transformation into biologically active molecules. For example, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents leads to the formation of various substituted quinazolines . The presence of halogen atoms in these compounds can facilitate further functionalization through nucleophilic substitution reactions, as seen in the synthesis of methoxy derivatives10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-6-chloroquinoline and its analogs are influenced by the presence of halogen atoms, which can affect the compound's polarity, solubility, and stability. The crystal structure analysis provides valuable information about the solid-state properties, such as unit cell parameters and intermolecular interactions . The electronic properties, such as electrostatic surface potential and frontier molecular orbitals, have been studied using DFT, revealing the reactivity and potential interaction sites of these molecules .
Scientific Research Applications
-
Pharmaceutical Intermediates
-
Functionalized Quinoline Motifs
-
Halogenated Heterocycles
-
Protozoan Parasite Growth Inhibitors
-
Building Block for Complex Molecules
-
Radiosynthesis of Potential PET Agents
Safety And Hazards
properties
IUPAC Name |
4-bromo-6-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLUGZKVJAOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615913 | |
Record name | 4-Bromo-6-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloroquinoline | |
CAS RN |
1070879-30-9 | |
Record name | 4-Bromo-6-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1070879-30-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.